molecular formula C20H20N2O5 B2626025 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953231-40-8

2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2626025
CAS No.: 953231-40-8
M. Wt: 368.389
InChI Key: RKNZVHWMOUUONF-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a 1,3-isoxazole core substituted with a 4-methoxyphenyl group and a benzamide moiety bearing 2,4-dimethoxy substituents. Isoxazole rings are known for their role in bioactivity, including antimicrobial and anti-inflammatory effects, as seen in related compounds .

Properties

IUPAC Name

2,4-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-15-6-4-13(5-7-15)18-10-14(22-27-18)12-21-20(23)17-9-8-16(25-2)11-19(17)26-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNZVHWMOUUONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-methoxyphenyl nitrile oxide can react with an appropriate alkyne to form the desired isoxazole ring.

    Attachment of the Benzamide Core: The isoxazole derivative is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding phenols.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2,4-dihydroxy-N-((5-(4-hydroxyphenyl)isoxazol-3-yl)methyl)benzamide.

    Reduction: Formation of 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Benzamide derivatives are known for their pharmacological activities, including anti-inflammatory and anticancer effects.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The isoxazole ring and methoxy groups could play crucial roles in the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Bioactivity

Compound Name/Structure Molecular Formula/Weight Key Functional Groups Biological Activity (if reported) References
Target Compound C₂₁H₂₁N₂O₅* 2,4-Dimethoxybenzamide, 5-(4-methoxyphenyl)isoxazole Not explicitly reported (inferred antifungal/antimicrobial potential)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₂₆H₂₄N₄O₄S 1,3,4-Oxadiazole, benzamide, sulfamoyl Antifungal (C. albicans via thioredoxin reductase inhibition)
N-(5-Methyl-3-Phenylisoxazol-4-yl)acetamide derivatives (e.g., Compound 64) C₁₆H₁₇N₃O₂ Isoxazole, acetamide, dimethylamino Not reported (structural focus on GABA receptor modulation)
2-(1-Methyl-1H-Benzimidazol-2-yl)-N-(5-Methylisoxazol-3-yl)Benzamide C₂₀H₁₈N₄O₂ Benzimidazole, isoxazole, benzamide Not reported (structural similarity to kinase inhibitors)

Notes:

  • Target vs. LMM5 : Replacing the isoxazole with a 1,3,4-oxadiazole (LMM5) introduces a larger heterocycle with sulfamoyl groups, enhancing antifungal activity but reducing solubility .
  • Substituent Effects : Methoxy groups in the target compound increase lipophilicity (logP ~3.2 estimated) compared to acetamide derivatives (e.g., Compound 64, logP ~2.1), favoring membrane penetration .
  • Isoxazole vs. Benzimidazole : Benzimidazole-containing analogs () exhibit stronger π-π stacking interactions with biological targets but may suffer from metabolic instability .

Spectroscopic Characterization

  • IR/NMR Trends :
    • Isoxazole C-O-C stretching: 1240–1260 cm⁻¹ (target) vs. 1255 cm⁻¹ () .
    • Methoxy protons: δ 3.7–3.9 ppm (¹H-NMR) .
    • Benzamide carbonyl: ~1680 cm⁻¹ (IR) .

Physicochemical Properties

  • Solubility : Methoxy groups (target) reduce aqueous solubility vs. hydroxypropyl derivatives (e.g., Compound 36a, ) .
  • Thermal Stability : Higher melting points observed in thiadiazole analogs (mp 160–290°C, ) compared to benzamides (mp 189–210°C, ) due to rigid heterocycles .

Biological Activity

2,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS Number: 953231-40-8) is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C20H20N2O5C_{20}H_{20}N_{2}O_{5}, with a molecular weight of 368.4 g/mol. This compound features a complex structure that includes methoxy groups and an isoxazole moiety, which are often associated with various pharmacological properties.

Structure and Properties

PropertyValue
Molecular Formula C20H20N2O5C_{20}H_{20}N_{2}O_{5}
Molecular Weight 368.4 g/mol
CAS Number 953231-40-8
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Anti-Cancer Activity

Recent research indicates that compounds with similar structural features exhibit significant anti-cancer properties. For instance, derivatives containing isoxazole rings have shown promise in inhibiting tumor cell growth. A study highlighted that the introduction of specific substituents on the benzamide structure can enhance cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Compounds with methoxy substitutions are known to interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. Preliminary findings suggest that this compound may modulate pathways involved in neuronal survival and inflammation .

Inflammatory Response Modulation

The compound's ability to modulate inflammatory responses has been supported by in vitro studies demonstrating its effectiveness in reducing pro-inflammatory cytokines. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Case Study on Anti-Cancer Activity :
    • A study investigated the anti-cancer effects of similar benzamide derivatives on human cancer cell lines.
    • Results indicated IC50 values ranging from 10 to 50 µM for effective compounds, showcasing significant cytotoxicity compared to controls.
  • Neuroprotection Study :
    • Research focusing on neuroprotection highlighted that compounds with methoxy groups exhibited reduced apoptosis in neuronal cells exposed to oxidative stress.
    • The mechanism was attributed to the modulation of the mitochondrial pathway and inhibition of caspase activation.
  • Inflammation Modulation :
    • In vitro assays demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How can researchers optimize the synthesis of 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise functionalization : Begin with the formation of the isoxazole ring via cycloaddition reactions (e.g., using hydroxylamine and alkynes) .
  • Temperature control : Maintain reaction temperatures between 60–80°C to prevent decomposition of the isoxazole moiety .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Purification : Employ flash chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the final product from by-products .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify methoxy group positions (δ 3.8–4.0 ppm for OCH3_3) and the isoxazole-methylbenzamide linkage .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of the 4-methoxyphenyl and benzamide groups .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected m/z: ~399.15 g/mol) and fragmentation patterns .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

  • Methodological Answer :
  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine MIC values .
  • Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action of this compound against biological targets?

  • Methodological Answer :
  • Molecular docking : Perform homology modeling of target proteins (e.g., Mycobacterium tuberculosis α-TRPS) using tools like AutoDock Vina to predict binding modes .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD and RMSF values to assess binding affinity .
  • Density-functional theory (DFT) : Compute electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What strategies resolve contradictions between in vitro bioactivity and physicochemical properties like solubility?

  • Methodological Answer :
  • Structural modifications : Introduce hydrophilic groups (e.g., -OH or -SO3_3H) at the 4-methoxyphenyl ring to enhance aqueous solubility without compromising bioactivity .
  • Prodrug design : Synthesize ester or glycoside derivatives to improve membrane permeability, followed by enzymatic cleavage in vivo .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% v/v) to maintain solubility during bioassays while avoiding cytotoxicity .

Q. What are the design principles for modifying this compound’s structure to enhance target specificity?

  • Methodological Answer :
  • Scaffold hopping : Replace the isoxazole ring with 1,2,4-oxadiazole or thiazole moieties to alter steric and electronic interactions with target enzymes .
  • Substituent tuning : Vary methoxy group positions (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy) to optimize binding to hydrophobic pockets .
  • Bioisosteric replacement : Substitute the benzamide core with sulfonamide or urea groups to modulate hydrogen-bonding networks .

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